3-[4-(Diethylsulfamoyl)phenyl]propanamide
Overview
Description
3-[4-(Diethylsulfamoyl)phenyl]propanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a diethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diethylsulfamoyl)phenyl]propanamide typically involves the reaction of 4-(Diethylsulfamoyl)benzaldehyde with a suitable amine under specific conditions. One common method involves the use of a reductive amination process, where the aldehyde group is reduced to an amine, followed by acylation to form the final propanamide product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-(Diethylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Diethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylsulfamoyl)benzoic acid
- 4-(Diethylsulfamoyl)benzaldehyde
- 3-[4-(Diethylsulfamoyl)phenyl]propanoic acid
Uniqueness
3-[4-(Diethylsulfamoyl)phenyl]propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
3-[4-(diethylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-15(4-2)19(17,18)12-8-5-11(6-9-12)7-10-13(14)16/h5-6,8-9H,3-4,7,10H2,1-2H3,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQYWSKALYDGKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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